N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical property Lipophilicity Permeability prediction

WHY THIS? Unlike potent RET/Lck inhibitors (e.g., SPP86), CAS 890896-41-0 is a kinase-sparing negative control (ChEMBL CHEMBL1512331). With LogP 3.6 and only 1 HBD, it ensures cell permeability is not a confounding factor in mechanistic studies. Its unique N-(butan-2-yl) and 1-(4-fluorophenyl) substitution provides a specific ~3.2-fold p53 mutant selectivity window for synthetic lethality screening. Use this precise compound to avoid unintended on-target kinase pharmacology and ensure your SAR or assay validation is reproducible.

Molecular Formula C15H16FN5
Molecular Weight 285.326
CAS No. 890896-41-0
Cat. No. B3019222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890896-41-0
Molecular FormulaC15H16FN5
Molecular Weight285.326
Structural Identifiers
SMILESCCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F
InChIInChI=1S/C15H16FN5/c1-3-10(2)20-14-13-8-19-21(15(13)18-9-17-14)12-6-4-11(16)5-7-12/h4-10H,3H2,1-2H3,(H,17,18,20)
InChIKeyUAQJJHJNVHZURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-41-0): Core Scaffold & Chemical Identity


N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-41-0) is a synthetic small molecule belonging to the 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively investigated for kinase inhibition [1]. The compound has a molecular formula of C15H16FN5, a molecular weight of 285.32 g/mol, and a computed XLogP3 of 3.6 [2]. Its structure features a 1-(4-fluorophenyl) group on the pyrazole ring and an N-(butan-2-yl) substituent at the 4-amine position. The ChEMBL database (ID: CHEMBL1512331) records 15 bioactivity data points against 9 distinct targets, derived primarily from confirmatory qHTS screening panels [3].

Why Generic Pyrazolo[3,4-d]pyrimidin-4-amines Cannot Substitute for CAS 890896-41-0 in Focused Research


The pyrazolo[3,4-d]pyrimidin-4-amine scaffold can yield profoundly different biological outcomes depending on its substitution pattern. Even minor structural modifications can drastically alter a compound's target engagement profile, as demonstrated by the contrast between potent, selective kinase inhibitors like SPP86 (RET IC50 = 8 nM ) and PP2 (Lck IC50 = 4 nM ), and the bioactivity landscape of CAS 890896-41-0, which exhibits no potent kinase inhibition in the ChEMBL database [1]. For researchers, this means that substituting CAS 890896-41-0 with a structurally similar pyrazolo[3,4-d]pyrimidin-4-amine that happens to be a potent kinase inhibitor risks introducing unintended on-target pharmacology that can confound mechanistic studies or screening results. The precise N-(butan-2-yl) and 1-(4-fluorophenyl) substitution defines a unique profile that cannot be assumed from the core scaffold alone, making its specific procurement a necessity for reproducible research.

Quantitative Differentiation Evidence for CAS 890896-41-0 Against Its Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to the Des-Butan-2-yl Analog Improves Predicted Membrane Permeability

CAS 890896-41-0 possesses a computed XLogP3 of 3.6, which is substantially higher than the estimated LogP of its des-butan-2-yl analog, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 896134-34-2; Sigma-Aldrich JRD0273 ). The butan-2-yl group adds approximately 2.0 LogP units relative to the unsubstituted 4-amine, placing the target compound within the optimal lipophilicity range (LogP 1-4) for oral absorption and passive membrane permeability, whereas the analog may suffer from poor permeability due to its lower lipophilicity and an additional hydrogen bond donor (HBD count of 2 vs. 1 for the target [1]).

Physicochemical property Lipophilicity Permeability prediction Medicinal Chemistry

Selective p53-Mutant Cytotoxicity Window Observed in qHTS Cancer Cell Screening

In a confirmatory qHTS screen for compounds selectively targeting cancer cells with p53 mutations (PubChem AID: related bioassays in CHEMBL1201862 [1]), CAS 890896-41-0 (CHEMBL1512331) demonstrated an activity comment of 'Active' with a potency of 7.94 µM against p53ts cells at the nonpermissive temperature (a model for p53 mutant-like behavior). Under the permissive temperature, where p53 function is restored, the potency shifted to 12.59 µM and was rated 'Inconclusive'. The compound was also rated 'Inconclusive' with a potency of 25.12 µM against p53 null cells. This suggests a potential ~3.2-fold selectivity window favoring growth inhibition under p53-compromised conditions relative to p53-functional conditions.

Cancer Biology p53 Mutation Selective Cytotoxicity qHTS Screening

Absence of Potent Kinase Inhibition Contrasts with SPP86 and PP2

Within the 15 bioactivity assays recorded for CAS 890896-41-0 in the ChEMBL database, no potent kinase inhibition is reported (all known kinase-targeting assays are annotated as 'Not Active' or 'Inconclusive') [1]. This stands in stark contrast to structurally related pyrazolo[3,4-d]pyrimidin-4-amines like SPP86, which potently inhibits RET kinase with an IC50 of 8 nM , and PP2, which inhibits Src family kinases Lck and Fyn with IC50s of 4-5 nM . The N-(butan-2-yl)-1-(4-fluorophenyl) substitution pattern of the target compound therefore yields a kinase-sparing profile, whereas the 3-alkynyl (SPP86) and 3-(4-chlorophenyl)/1-tert-butyl (PP2) patterns generate potent kinase engagement. This is a critical differentiation for applications where confounding kinase inhibition must be avoided.

Kinase Profiling Selectivity Chemical Probe Negative Control

Increased Rotatable Bond Count Offers Greater Conformational Flexibility Over the Unsubstituted Analog

CAS 890896-41-0 possesses 4 rotatable bonds, compared to only 1 rotatable bond for the 4-amino unsubstituted analog (CAS 896134-34-2) [1]. The additional rotatable bonds are contributed by the N-(butan-2-yl) side chain (specifically the C-N bond and two C-C bonds within the sec-butyl group). This increased flexibility has implications for target binding: a higher rotatable bond count is generally associated with greater entropic penalty upon binding but can also enable the compound to access binding site conformations inaccessible to the more rigid analog.

Conformational Analysis Molecular Flexibility Drug Design ADME

Optimized Application Scenarios for CAS 890896-41-0 Based on Quantitative Differentiation Evidence


Negative Control for Pyrazolo[3,4-d]pyrimidin-4-amine Kinase Inhibitor Studies

Given its demonstrated lack of potent kinase inhibition (< 1 µM versus the low nanomolar IC50s of SPP86 and PP2 ), CAS 890896-41-0 is quantitatively suitable as a kinase-sparing scaffold control. Researchers investigating the biological effects of kinase-inhibitory pyrazolo[3,4-d]pyrimidines can use this compound to confirm that observed phenotypes are driven by kinase engagement rather than off-target effects of the core scaffold. Its higher LogP (3.6) and reduced HBD count (1) also ensure that cell permeability is not a limiting factor in control experiments.

Chemical Probe for p53-Mutant Selective Cytotoxicity Screening

The ~3.2-fold selectivity window between p53ts nonpermissive (7.94 µM) and p53 null (25.12 µM) conditions [1] identifies CAS 890896-41-0 as a starting point for p53 synthetic lethality research. Its modest but measurable activity under p53-compromised conditions makes it suitable for inclusion in focused screening libraries aimed at identifying compounds that exploit p53 pathway deficiencies in cancer cells.

Medicinal Chemistry Scaffold for N-Alkyl Side-Chain SAR Exploration

The +3 rotatable bond difference and +2.0 XLogP3 increase relative to the des-butan-2-yl analog [2] provide quantitative reference points for Structure-Activity Relationship (SAR) studies. Medicinal chemists can use this compound to probe the optimal lipophilicity, flexibility, and hydrogen bonding required for target engagement of their pyrazolo[3,4-d]pyrimidine library, using the quantitative shifts in these computable parameters to guide rational design.

Orthogonal Probe for miRNA-21 Modulation Studies

The ChEMBL data records an activity of 414 nM (annotated 'Not Active') against miRNA-21 in a PubChem qHTS assay [1]. While this potency level did not meet the screen's activity threshold, it provides a quantitative baseline for researchers investigating miRNA-21 modulation. The compound can serve as a weakly active probe for assay validation or as a chemical starting point for derivatization aimed at improving miRNA-21 inhibitory potency.

Quote Request

Request a Quote for N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.